"Bis(4-methoxyphenyl) carbonate" synthesis and properties
"Bis(4-methoxyphenyl) carbonate" synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of Bis(4-methoxyphenyl) carbonate
Authored by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of Bis(4-methoxyphenyl) carbonate
In the landscape of modern chemical synthesis, the pursuit of safer, more efficient, and environmentally benign reagents is paramount. Bis(4-methoxyphenyl) carbonate emerges as a significant player in this context, primarily recognized as a non-toxic alternative to hazardous phosgene and its derivatives for carbonylation reactions. Its structural features—a central carbonate group flanked by two electron-rich methoxy-substituted phenyl rings—confer unique reactivity and make it an invaluable monomer for the creation of advanced polycarbonates and a versatile reagent in fine organic synthesis. This guide provides a comprehensive exploration of its synthesis, properties, and applications, designed for researchers and professionals in chemistry and drug development.
Section 1: Core Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is essential for its effective application and manipulation in a laboratory setting. Bis(4-methoxyphenyl) carbonate is a stable, solid compound under standard conditions.
| Property | Value | Reference |
| CAS Number | 5676-71-1 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₅ | [1][2] |
| Molecular Weight | 274.27 g/mol | [1][2] |
| Appearance | Crystalline solid | Inferred from general properties |
| Melting Point | 87 °C | [2] |
| InChIKey | PVBTWSPZTNYNHG-UHFFFAOYSA-N | [2] |
| SMILES | COc1ccc(OC(=O)Oc2ccc(OC)cc2)cc1 | [2] |
Table 1: Key Physicochemical Data for Bis(4-methoxyphenyl) carbonate.
Section 2: Synthesis Methodologies: A Comparative Analysis
The synthesis of diaryl carbonates has evolved significantly, driven by the need to eliminate hazardous reagents like phosgene. This section details the principal routes to Bis(4-methoxyphenyl) carbonate, offering both traditional and modern phosgene-free protocols.
Phosgene-Free Synthesis: The Industry Standard
Phosgene-free routes are now the preferred methods for the synthesis of diaryl carbonates due to their enhanced safety and reduced environmental impact.[3] These methods typically rely on transesterification or oxidative carbonylation.
2.1.1 Melt Transesterification
Melt transesterification is a robust and widely adopted method for producing polycarbonates and their precursor diaryl carbonates.[4][5][6] The process involves the equilibrium reaction between a phenol (in this case, 4-methoxyphenol) and a dialkyl or another diaryl carbonate, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC), in the presence of a catalyst.
Causality and Mechanistic Insight: The reaction proceeds via nucleophilic attack of the phenoxide ion (generated from 4-methoxyphenol and a basic catalyst) on the carbonyl carbon of the carbonate source. The equilibrium is driven forward by the removal of a volatile byproduct (methanol if using DMC, or phenol if using DPC) under vacuum at elevated temperatures. The choice of catalyst is critical; common catalysts include metal hydroxides (LiOH), acetylacetonates, and organic bases, which must balance high activity with low induction of side reactions.[7][8]
Detailed Experimental Protocol: Transesterification Synthesis
Objective: To synthesize Bis(4-methoxyphenyl) carbonate from 4-methoxyphenol and diphenyl carbonate.
Materials:
-
4-methoxyphenol (2.2 equivalents)
-
Diphenyl carbonate (DPC) (1.0 equivalent)
-
Lithium hydroxide (LiOH) catalyst (e.g., 0.01 mol%)
-
High-boiling point solvent (e.g., Toluene, optional for initial stage)
-
Nitrogen gas supply
-
Standard glassware for high-temperature reactions with distillation apparatus
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a vacuum-compatible receiving flask.
-
Charging Reagents: Charge the flask with 4-methoxyphenol, diphenyl carbonate, and the LiOH catalyst.
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can cause oxidative side reactions at high temperatures.
-
Initial Transesterification: Heat the mixture under a gentle nitrogen flow to ~180 °C. The phenol byproduct will begin to distill off. This stage is typically carried out for 2-3 hours.
-
Polycondensation Stage (Vacuum): Gradually reduce the pressure using a vacuum pump while slowly increasing the temperature to 220-250 °C. This critical step removes the final traces of phenol, driving the reaction to completion.
-
Monitoring and Completion: Monitor the reaction by observing the rate of phenol distillation. The reaction is considered complete when phenol distillation ceases.
-
Purification: Cool the reaction mixture to room temperature. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture to yield pure Bis(4-methoxyphenyl) carbonate.
Caption: Workflow for Melt Transesterification Synthesis.
2.1.2 Oxidative Carbonylation
Oxidative carbonylation is a sophisticated phosgene-free method that constructs the carbonate linkage directly from a phenol, carbon monoxide (CO), and an oxidant (typically O₂).[9] This process requires a catalytic system, most commonly based on palladium (Pd) complexes.
Causality and Mechanistic Insight: The catalytic cycle is complex but generally involves the formation of a palladium-phenoxide species.[9] This species undergoes migratory insertion of a CO molecule, followed by reductive elimination to form the diaryl carbonate and regenerate the active Pd(II) catalyst. A co-catalyst system is often employed to facilitate the re-oxidation of Pd(0) back to Pd(II). The efficiency of this process is highly dependent on the catalyst, co-catalyst, solvent, and reaction conditions (pressure and temperature).
Detailed Experimental Protocol: Oxidative Carbonylation
Objective: To synthesize Bis(4-methoxyphenyl) carbonate via palladium-catalyzed oxidative carbonylation.
Materials:
-
4-methoxyphenol
-
Palladium(II) catalyst (e.g., PdCl₂, Pd(OAc)₂)
-
Co-catalyst/Re-oxidant (e.g., CuCl₂, p-benzoquinone)
-
Base (e.g., a sterically hindered amine)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Carbon monoxide (CO) gas
-
Oxygen (O₂) or air
-
High-pressure reactor (autoclave)
Procedure:
-
Reactor Preparation: Charge a high-pressure autoclave with 4-methoxyphenol, the palladium catalyst, co-catalyst, and base in the anhydrous solvent.
-
Inert Purge: Seal the reactor and purge several times with nitrogen to remove ambient air, then purge with carbon monoxide.
-
Pressurization: Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 10-20 atm) and then add oxygen or air as the oxidant.
-
Reaction: Heat the reactor to the target temperature (e.g., 100-120 °C) with vigorous stirring. Maintain the reaction for several hours (4-12 h), monitoring the pressure drop.
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.
-
Workup: Open the reactor and filter the reaction mixture to remove the catalyst.
-
Purification: Wash the filtrate with a dilute acid solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: Workflow for Oxidative Carbonylation Synthesis.
Section 3: Key Applications in Industry and Research
The utility of Bis(4-methoxyphenyl) carbonate stems from its dual role as both a monomer for polymer synthesis and a specialized carbonylating reagent.
Monomer for Polycarbonate Synthesis
The primary application of Bis(4-methoxyphenyl) carbonate is as a monomer, analogous to diphenyl carbonate, in the melt transesterification synthesis of polycarbonates.[4] By reacting it with various bisphenols (e.g., Bisphenol A), specialty polycarbonates can be produced.
Field-Proven Insight: The incorporation of the 4-methoxyphenyl end-groups can influence the final polymer's properties. The methoxy group can enhance solubility in certain organic solvents, modify the glass transition temperature (Tg), and alter the refractive index compared to standard polycarbonates. This allows for the fine-tuning of material properties for specific applications in electronics, optics, and specialty engineering plastics. The reaction is an equilibrium process where 4-methoxyphenol is liberated and removed under vacuum to drive polymer chain growth.
Phosgene-Alternative Carbonylating Agent
In organic synthesis, activated carbonates are valuable reagents for introducing a carbonyl group (C=O) between two nucleophiles. Bis(4-methoxyphenyl) carbonate serves as a moderately reactive and safer alternative to phosgene for synthesizing ureas, carbamates, and other carbonates. While less reactive than its nitro-substituted analogue, bis(4-nitrophenyl) carbonate, its reactivity is sufficient for many transformations under mild heating.[10][11][12]
Example Reaction (Urea Synthesis): Reacting Bis(4-methoxyphenyl) carbonate with two equivalents of a primary amine (R-NH₂) will yield a symmetrical urea (R-NH-CO-NH-R) and two equivalents of 4-methoxyphenol as a byproduct. The reaction's cleanliness and the ease of removing the phenolic byproduct make it an attractive method.
Conclusion
Bis(4-methoxyphenyl) carbonate stands as a testament to the progress in green and sustainable chemistry. Its synthesis via phosgene-free methods like melt transesterification and oxidative carbonylation represents a significant advancement in chemical manufacturing safety. Its role as both a key monomer for high-performance polymers and a versatile carbonylating agent ensures its continued relevance in both industrial and academic research. This guide has provided the core technical knowledge required to synthesize, handle, and effectively utilize this important compound.
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